molecular formula C21H21N3O5 B14933430 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide

Cat. No.: B14933430
M. Wt: 395.4 g/mol
InChI Key: OSMMSGYYDRYLSF-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diamino benzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction forms the intermediate N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, which is then further reacted to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The benzoxazine ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and benzoxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the benzoxazine ring can produce various hydroxy derivatives.

Scientific Research Applications

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division . This interaction disrupts the formation of the Z-ring, essential for bacterial cytokinesis, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide is unique due to its combination of indole and benzoxazine moieties, which are not commonly found together in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide

InChI

InChI=1S/C21H21N3O5/c1-27-10-9-24-8-7-15-17(24)3-2-4-18(15)28-12-20(25)22-14-5-6-16-19(11-14)29-13-21(26)23-16/h2-8,11H,9-10,12-13H2,1H3,(H,22,25)(H,23,26)

InChI Key

OSMMSGYYDRYLSF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC4=C(C=C3)NC(=O)CO4

Origin of Product

United States

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